

A Historical Perspective on the Use of Antimonials in Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, antimonial compounds have been a cornerstone in the chemotherapeutic armamentarium against leishmaniasis, a parasitic disease with a global footprint. This technical guide provides a comprehensive historical perspective on the use of these metalloid-based drugs, from their empirical beginnings to the current understanding of their complex mechanisms of action and the formidable challenge of drug resistance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of new anti-leishmanial therapies, offering insights gleaned from decades of clinical and experimental use.

Early Developments and the Shift to Pentavalency

The therapeutic journey of antimony in leishmaniasis began in the early 20th century with the use of trivalent antimonials (SbIII), such as tartar emetic (potassium antimony tartrate). While demonstrating efficacy, these early compounds were fraught with severe toxicity, leading to significant side effects and a narrow therapeutic window.[1][2] This spurred the quest for safer alternatives, culminating in the synthesis of pentavalent antimonials (SbV) in the 1920s and their clinical introduction in the 1940s.[1][3] The two most prominent pentavalent antimonials, sodium stibogluconate (Pentostam) and meglumine antimoniate (**Glucantime**), offered a significant improvement in the therapeutic index and became the mainstay of leishmaniasis treatment for decades.[1][4]

Efficacy of Pentavalent Antimonials: A Historical Overview

The introduction of pentavalent antimonials marked a significant advancement in the treatment of all forms of leishmaniasis, achieving high cure rates in many regions.[4] However, the efficacy of these drugs has varied depending on the Leishmania species, geographical location, and the host's immune status. Over time, a decline in their effectiveness has been observed, largely attributed to the emergence of drug-resistant parasite strains.[4][5]

Table 1: Efficacy of Pentavalent Antimonials in Historical Clinical Trials

Drug	Leishman iasis Type	Region	Year(s)	Dosage Regimen	Cure Rate (%)	Referenc e(s)
Sodium Stibogluco nate	Visceral (Kala-azar)	Kenya	1980s	10 mg Sb/kg/day for 31 days	100%	[6]
Sodium Stibogluco nate	Visceral (Kala-azar)	Kenya	1980s	10 mg Sb/kg every 12 hr for 15 days	70%	[6]
Sodium Stibogluco nate	Visceral (Kala-azar)	India (Bihar)	1990s	20 mg/kg/day for 30 days	60%	[7]
Sodium Stibogluco nate	Visceral (Kala-azar)	Sudan	1990s	20 mg/kg/day for 30 days	93.7% (initial)	[8][9]
Meglumine Antimoniat e	Cutaneous	Iran	2022	Intralesion al (once a week)	87.9%	[10][11]
Meglumine Antimoniat e	Cutaneous	Iran	2022	Intralesion al (twice a week)	89.2%	[10][11]
Sodium Stibogluco nate	Cutaneous (Old World)	Various	Review	Intralesion al	83%	[12]
Meglumine Antimoniat e	Cutaneous (Old World)	Various	Review	Intralesion al	68%	[12]

Adverse Effects and Toxicity Profile

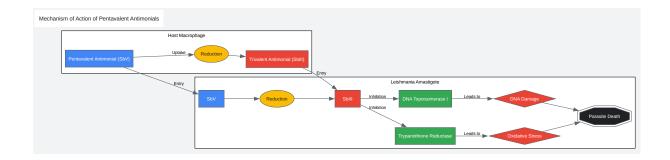
Despite being safer than their trivalent predecessors, pentavalent antimonials are associated with a range of adverse effects, some of which can be severe. The toxicity profile has been a

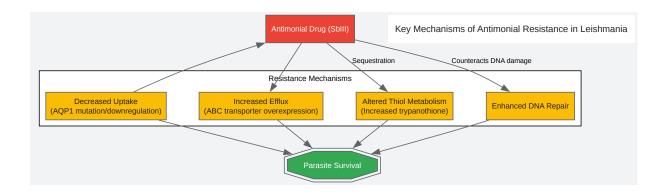
significant factor driving the search for alternative treatments. Common side effects include musculoskeletal pain, gastrointestinal disturbances, and headache.[13] More severe, albeit less common, toxicities include cardiotoxicity, pancreatitis, hepatotoxicity, and nephrotoxicity. [14]

Table 2: Reported Adverse Effects of Pentavalent Antimonials

Adverse Effect	Frequency	Description	Reference(s)
Cardiotoxicity	Uncommon to Rare	ECG changes (T-wave inversion, QT prolongation), arrhythmias. Fatalities have been reported.	[7][15][16][17][18]
Pancreatitis	Uncommon	Elevated pancreatic enzymes, abdominal pain.	[14]
Hepatotoxicity	Common	Elevated liver enzymes.	[14]
Nephrotoxicity	Rare	Impaired renal function.	[14]
Musculoskeletal Pain	Common	Arthralgia and myalgia.	[13]
Gastrointestinal Effects	Common	Anorexia, nausea, vomiting, abdominal pain.	[13]
Injection Site Reactions	Common	Pain and inflammation at the injection site.	[19]

Mechanism of Action: An Evolving Understanding


The precise mechanism by which pentavalent antimonials exert their anti-leishmanial effect has been a subject of intense research and debate. The current understanding points towards a multi-faceted mode of action involving both the parasite and the host immune system.



The Prodrug Hypothesis and Intracellular Targets

The prevailing theory is the "prodrug model," which posits that the pentavalent form (SbV) is a prodrug that needs to be reduced to the more toxic trivalent form (SbIII) within the host macrophages or the amastigote form of the parasite to become active.[1][20][21] Once converted, SbIII is thought to interfere with critical parasite metabolic pathways. A key target is the trypanothione reductase system, an essential enzyme for maintaining the parasite's redox balance and protecting it from oxidative stress.[4] Inhibition of this system leads to an increase in reactive oxygen species, causing damage to vital cellular components.[4] Additionally, SbIII has been shown to affect DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[4]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. Pentavalent Antimonials: New Perspectives for Old Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmaniasis Wikipedia [en.wikipedia.org]
- 6. A comparison of three dosage regimens of sodium stibogluconate in the treatment of visceral leishmaniasis in Kenya PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do the diminishing efficacy and increasing toxicity of sodium stibogluconate in the treatment of visceral leishmaniasis in Bihar, India, justify its continued use as a first-line drug? An observational study of 80 cases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized comparison of branded sodium stibogluconate and generic sodium stibogluconate for the treatment of visceral leishmaniasis under field conditions in Sudan PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epidemic visceral leishmaniasis in Sudan: a randomized trial of aminosidine plus sodium stibogluconate versus sodium stibogluconate alone PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of intra-lesional injections of meglumine antimoniate once a week vs. twice a week in the treatment of cutaneous leishmaniasis caused by L. tropica in Iran: A randomized controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of intra-lesional injections of meglumine antimoniate once a week vs. twice a week in the treatment of cutaneous leishmaniasis caused by L. tropica in Iran: A randomized controlled clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of pentavalent antimoniate intralesional infiltration therapy for cutaneous leishmaniasis: A systematic review | PLOS One [journals.plos.org]
- 13. A retrospective cohort study of the effectiveness and adverse events of intralesional pentavalent antimonials in the treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentavalent Antimonials Combined with Other Therapeutic Alternatives for the Treatment of Cutaneous and Mucocutaneous Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium stibogluconate cardiotoxicity and safety of generics PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cardiac effects of sodium stibogluconate PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cardiac effects of sodium stibogluconate: myocardial, electrophysiological and biochemical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Efficacy and toxicity of pentavalent antimonials (Glucantime and Pentostam) in an American cutaneous leishmaniasis animal model: luminometry application] PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Historical Perspective on the Use of Antimonials in Leishmaniasis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087149#historical-perspective-on-the-use-of-antimonials-in-leishmaniasis-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com